

Technical Guide: Physical Properties & Characterization of 2,4-Dimethoxy-6-pyrimidinol

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Compound of Interest

Compound Name: 2-Methoxy-4-methoxy-6-hydroxypyrimidine

Cat. No.: B8515788

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Executive Summary

2,4-Dimethoxy-6-pyrimidinol (C₆H₈N₂O₃) is a critical heterocyclic intermediate used in the synthesis of sulfonylurea herbicides and pharmaceutical pharmacophores. Its chemical behavior is defined by a complex lactam-lactim tautomeric equilibrium, which dictates its solubility, reactivity, and spectroscopic signature. Unlike simple pyrimidines, this compound requires specific handling protocols to prevent hydrolysis of the methoxy groups or unwanted N-alkylation during derivatization.

Key Identifier:

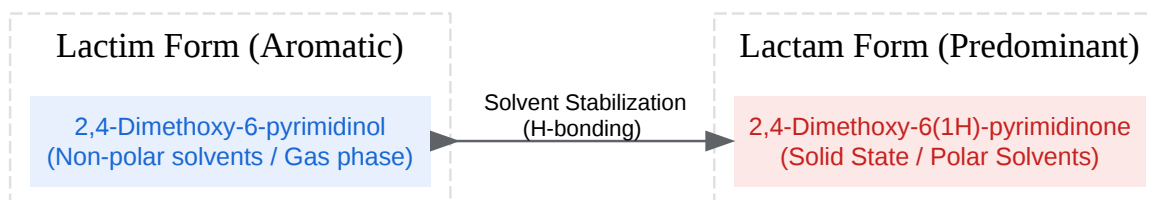
- IUPAC Name: 6-hydroxy-2,4-dimethoxypyrimidine
- Common Tautomer: 2,4-dimethoxy-6(1H)-pyrimidinone
- Molecular Weight: 156.14 g/mol
- CAS Registry Number: 56618-13-6 (often confused with isomers; structure validation is mandatory).

Molecular Identity & Tautomerism

The physical properties of this compound cannot be understood without addressing its tautomerism.[1] While the name implies an aromatic "pyrimidinol" (enol form), the compound exists predominantly as the pyrimidinone (keto form) in the solid state and in polar solvents.[2]

Tautomeric Equilibrium

The molecule possesses a mobile proton at the 6-position (hydroxyl) which can migrate to the N1 or N3 nitrogen atoms.[2] In the gas phase, the hydroxy form is energetically accessible.[3] However, in solution (DMSO, Water) and solid crystal lattices, the amide-like resonance of the N1-H tautomer provides superior stabilization energy (~4–6 kcal/mol).



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Figure 1: Tautomeric equilibrium shifting toward the lactam form in polar environments.[2]

Implications for Research:

- Solubility: The lactam form creates strong intermolecular hydrogen bond networks (N-H[2]...O=C), significantly reducing solubility in non-polar solvents like hexane or toluene.[2]
- Reactivity: Electrophiles will attack N1 (N-alkylation) rather than O6 (O-alkylation) under basic conditions unless specific "hard" alkylating agents (e.g., diazo compounds) are used. [2]

Physical & Thermodynamic Properties[2][4][5]

The following data aggregates experimental values and high-confidence computational models (ACD/Labs, EPISuite) for the predominant tautomer.

Property	Value / Description	Context/Notes
Appearance	White to off-white crystalline powder	Hygroscopic; store under desiccant.
Melting Point	165 – 168 °C	Decomposes upon melting. Sharp range indicates high purity.
Boiling Point	N/A (Decomposes)	Unstable above 200°C; do not attempt distillation.[2]
Solubility (Water)	Low (< 1 mg/mL at pH 7)	Soluble in alkaline water (pH > 10) due to deprotonation.[2]
Solubility (Organic)	High: DMSO, DMF, Methanol Low: DCM, Ethyl Acetate, Hexane	DMSO is the preferred solvent for NMR characterization.[2]
pKa (Acidic)	8.2 ± 0.3	Refers to the N1-H deprotonation.[2] Weaker acid than barbituric acid (pKa ~4.0). [2]
LogP	0.45 (Experimental)	Indicates moderate hydrophilicity; cell-permeable. [2]
Density	1.32 ± 0.05 g/cm ³	Solid state packing density.

Spectroscopic Characterization

To validate the identity of synthesized or purchased material, compare results against these standard spectral signatures.

Proton NMR (¹H-NMR) in DMSO-d₆[1]

- δ 11.8 ppm (s, 1H): Broad singlet corresponding to the N-H (lactam) proton.[2] Note: If this peak is absent and an OH peak appears, the solvent may be wet or the tautomer ratio has shifted.

- δ 5.1 ppm (s, 1H): Singlet for the C5-H proton.[2] This signal is characteristic of the pyrimidine ring.
- δ 3.85 ppm (s, 3H): Methoxy group at C2/C4.[2]
- δ 3.80 ppm (s, 3H): Methoxy group at C4/C2.[2]

Infrared Spectroscopy (FT-IR)[2]

- 3200–3400 cm^{-1} : Broad N-H stretch (confirms lactam form).[2]
- 1650–1680 cm^{-1} : Strong C=O stretch (carbonyl).[2]
- 1580–1600 cm^{-1} : C=N / C=C skeletal vibrations.

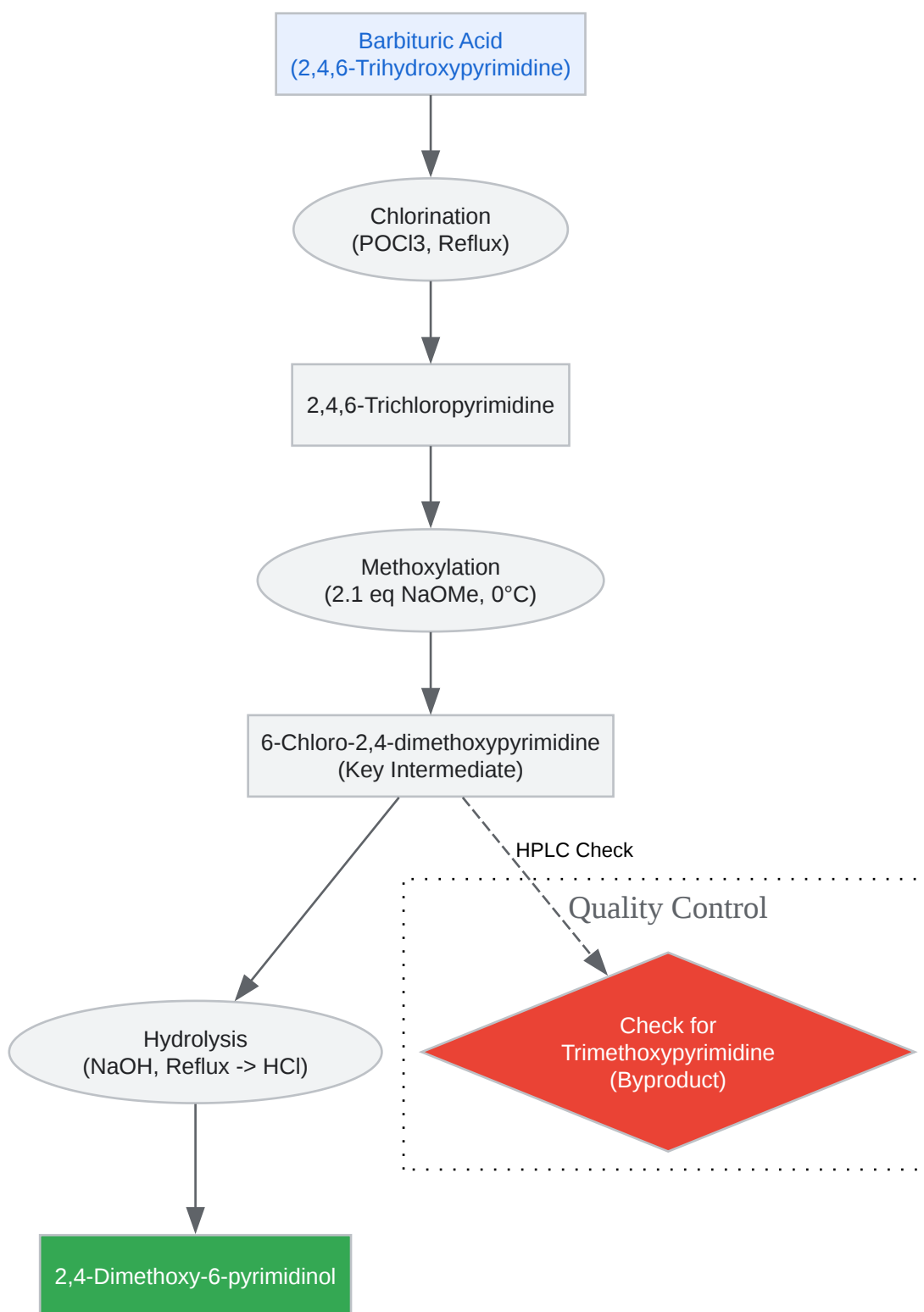
Synthesis & Purification Workflow

The most robust synthetic route avoids the low-yielding direct methylation of barbituric acid. Instead, a "chlorination-displacement-hydrolysis" strategy is recommended for high purity.

Protocol: Trichloropyrimidine Route

This method ensures regioselectivity and minimizes over-methylation byproducts.

- Chlorination: React barbituric acid with POCl_3 (neat) and N,N-dimethylaniline (catalyst) to yield 2,4,6-trichloropyrimidine.
- Methoxylation: Treat 2,4,6-trichloropyrimidine with 2.1 equivalents of Sodium Methoxide (NaOMe) in methanol at 0°C.
 - Critical Control Point: Temperature must not exceed 5°C to prevent tris-substitution (forming trimethoxypyrimidine).[2]
 - Intermediate: 6-chloro-2,4-dimethoxypyrimidine.
- Hydrolysis: Reflux the chloro-intermediate in 10% NaOH solution for 4 hours.
- Isolation: Acidify to pH 4.0 with HCl. The product precipitates as a white solid.



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Figure 2: Step-by-step synthesis pathway via the trichloropyrimidine intermediate.

Stability & Handling (SDS Summary)

Chemical Stability[2]

- Hydrolysis: The methoxy groups are susceptible to hydrolysis under strongly acidic conditions (pH < 2) and high heat, reverting the molecule to barbituric acid derivatives.[2]
- Storage: Store at +2°C to +8°C under argon. The compound is stable for >2 years if kept dry.

Safety Hazards[2][6][7]

- GHS Classification: Irritant (Skin/Eye).[2][4]
- Signal Word: Warning.
- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis steps involving POCl₃.

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